1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
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Overview
Description
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound. Its structure encompasses a variety of functional groups, including a pyridine ring, a pyrrolidine ring, and an imidazolidinone group. The compound is significant in multiple scientific domains due to its potential chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one typically involves multi-step procedures:
Formation of 5-Methylpyridin-2-yl-oxypyrrolidine
React 5-methyl-2-hydroxypyridine with pyrrolidine under dehydrating conditions.
Common reagents include a base (e.g., potassium carbonate) and a solvent like dimethylformamide.
Synthesis of Imidazolidin-2-one Derivative
Condense the intermediate with a suitable imidazolidin-2-one precursor.
The reaction is facilitated by coupling agents such as carbodiimides.
Industrial Production Methods: For industrial-scale production, these reactions can be optimized and scaled using continuous flow reactors, which provide better control over reaction conditions and improved safety. The use of catalysts and automated processes ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one undergoes various types of reactions:
Oxidation: : Undergoes oxidation at the pyridine ring to form N-oxides.
Reduction: : Reduction reactions targeting the imidazolidinone ring, typically forming amines.
Substitution: : Electrophilic aromatic substitution reactions, especially on the tolyl and methylpyridinyl moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents like bromine, and nitrating agents such as nitric acid.
Major Products Formed
Oxidized derivatives (pyridine N-oxides)
Reduced amine derivatives
Substituted aromatic compounds
Scientific Research Applications
This compound finds applications across various scientific fields:
Chemistry
As a building block for synthesizing complex organic molecules.
In studying reaction mechanisms of multifunctional compounds.
Biology
Potential as a biochemical probe due to its diverse functional groups.
Used in research on enzyme-substrate interactions.
Medicine
Investigated for its pharmacological properties, particularly in drug design.
Industry
Used in the development of new materials, such as polymers and resins.
In agriculture, as a precursor to advanced agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the context:
Molecular Targets and Pathways
Targets specific enzymes or receptors.
Modulates biological pathways through competitive or non-competitive inhibition.
Comparison with Similar Compounds
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is unique in several ways compared to similar compounds:
Unique Structural Features
Combination of pyridine, pyrrolidine, and imidazolidinone moieties.
Similar Compounds
1-(2-(3-(Benzyl)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
1-(2-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
These compounds share some structural similarities but differ in specific substituents, which can significantly alter their chemical and biological properties.
This is just an introduction into the world of this compound. Quite the mouthful, but certainly a fascinating molecule.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16-3-6-18(7-4-16)26-12-11-25(22(26)28)15-21(27)24-10-9-19(14-24)29-20-8-5-17(2)13-23-20/h3-8,13,19H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZTUTWSOVDBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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